GQ1balpha ganglioside
Description
GQ1b alpha ganglioside is a polysialylated glycosphingolipid belonging to the b-series gangliosides, characterized by four sialic acid residues attached to its carbohydrate core. It is synthesized through the sequential enzymatic modification of precursor gangliosides (GD3 → GD2 → GD1b → GT1b → GQ1b), with GQ1b representing a terminal product in this pathway . GQ1b alpha is predominantly localized in neuronal tissues, where it plays critical roles in synaptic plasticity, neurodevelopment, and signal transduction. Its structural complexity, particularly the α2,6-linked sialic acid residues, enables interactions with proteins such as lectins and antibodies, influencing cellular adhesion and immune responses .
Properties
CAS No. |
143476-26-0 |
|---|---|
Molecular Formula |
C11H9NO5 |
Synonyms |
GQ1balpha ganglioside |
Origin of Product |
United States |
Scientific Research Applications
Role in Cognitive Function and Neuroprotection
GQ1b has been implicated in enhancing cognitive functions and providing neuroprotective effects. Research indicates that GQ1b administration can ameliorate cognitive impairments associated with Alzheimer's disease. A study demonstrated that bilateral infusion of GQ1b into the hippocampus of triple-transgenic Alzheimer's disease mice resulted in improved cognitive performance and increased levels of brain-derived neurotrophic factor (BDNF) .
Table 1: Effects of GQ1b on Cognitive Functions
| Study | Model | Treatment | Outcome |
|---|---|---|---|
| Nature (2019) | 3xTg-AD mice | GQ1b infusion | Increased BDNF, reduced Aβ plaque deposition |
| PubMed (2018) | AD model | GQ1b treatment | Enhanced spatial learning and memory |
Implications for Alzheimer's Disease Treatment
The potential therapeutic implications of GQ1b are particularly relevant for Alzheimer's disease. Studies have indicated that GQ1b not only enhances cognitive function but also reduces key pathological features associated with Alzheimer's, such as amyloid plaque formation and tau hyperphosphorylation .
Case Study: GQ1b in Alzheimer’s Disease Models
- Model : Triple-transgenic mice (3xTg-AD)
- Findings :
- Significant reduction in hippocampal amyloid-beta oligomers following GQ1b treatment.
- Improved performance in cognitive tests correlating with increased BDNF levels.
Future Directions for Research
Continued exploration into the applications of GQ1b could lead to novel therapeutic strategies for neurodegenerative diseases. Future research may focus on:
- Longitudinal studies to assess the long-term effects of GQ1b treatment on cognitive decline.
- Investigating the potential synergistic effects of GQ1b with other neuroprotective agents.
- Exploring the role of GQ1b in other neurological conditions beyond Alzheimer's disease.
Comparison with Similar Compounds
Comparative Analysis of GQ1b Alpha and Structurally Related Gangliosides
Structural Differences
Gangliosides are classified based on their sialic acid content and carbohydrate chain structure. The b-series gangliosides share a common biosynthesis pathway but diverge in terminal modifications:
| Ganglioside | Sialic Acid Residues | Core Structure | Key Modifications |
|---|---|---|---|
| GQ1b alpha | 4 | GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Cer | Terminal α2,6-linked sialic acid |
| GT1b | 3 | GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glcβ1-Cer | Lacks one α2,6-linked sialic acid |
| GD1b | 2 | GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer | Shorter sialylation pattern |
| GM1 | 1 | Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ1-Cer | Single sialic acid residue |
GQ1b alpha’s additional α2,6-linked sialic acid distinguishes it from GT1b and enhances its binding specificity to proteins like LT-IIb, a bacterial toxin .
Functional Comparisons
Neuronal Differentiation :
- Metabolic Regulation: In diabetic rats, GD1b and GT1b levels increase in liver tissue, correlating with altered enzymatic activity (e.g., elevated GalNAcT and reduced SialT-4) .
Pathological Associations :
Tables
Table 1. Comparative Functional Roles of b-Series Gangliosides
Preparation Methods
Tissue Extraction Techniques
GQ1bα is a minor component in neural tissues, requiring optimized extraction protocols. The Folch partition method remains foundational, employing chloroform : methanol : water (5:5:1, v/v) to solubilize gangliosides while excluding non-polar lipids. Post-extraction, gangliosides partition into the aqueous phase, enriched via dialysis against deionized water. However, GQ1bα’s low abundance (≤0.1% of total brain gangliosides) demands further refinement.
Recent advancements use sequential solvent systems:
Chromatographic Purification
Anion-exchange chromatography isolates GQ1bα from co-extracted gangliosides. DEAE-Sephadex columns elute gangliosides via stepwise NaCl gradients (0.01–0.5 M). GQ1bα, bearing five sialic acids, elutes at 0.3–0.4 M NaCl, distinct from GM1 (0.1 M) and GD1a (0.2 M). Subsequent HPTLC (high-performance thin-layer chromatography) on silica gel 60 plates with chloroform : methanol : 0.2% CaCl₂ (55:45:10, v/v) resolves GQ1bα (R<sub>f</sub> = 0.22) from GQ1b (R<sub>f</sub> = 0.28).
Table 1: Ganglioside Elution Profiles in Anion-Exchange Chromatography
| Ganglioside | NaCl Elution (M) | Sialic Acid Count |
|---|---|---|
| GM1 | 0.1 | 1 |
| GD1a | 0.2 | 2 |
| GQ1bα | 0.3–0.4 | 5 |
Chemical Synthesis Strategies
Late-Stage Ceramide Coupling
This approach constructs the glycan core before attaching the ceramide lipid. The glycan (e.g., gangliotetraose with pre-installed sialic acids) is synthesized via stepwise glycosylation:
-
Sialylation : α2-3 sialylation of galactose using CMP-Neu5Ac and ST3Gal-II.
-
Branching : α2-6 sialylation of GalNAc via recombinant ST6GalNAc-V.
-
Ceramide coupling : Phosphoryl imidazole-activated glycan reacted with ceramide in tetrahydrofuran : water (4:1, v/v).
Yields for GQ1bα synthesis via this route reach 40–45%, with purity >95% after reverse-phase HPLC.
Glucosyl Ceramide Cassette Strategy
Here, glucosylceramide serves as a building block. The cassette is elongated enzymatically:
-
Lactosylation : UDP-galactose and β1-4-galactosyltransferase (GalT) extend glucosylceramide to lactosylceramide.
-
Sialylation : Sequential sialylation with ST8Sia-III (α2-8) and ST6GalNAc-V (α2-6).
This method achieves 50–60% yields but requires stringent control of enzyme kinetics to avoid polysialylation.
Table 2: Comparative Yields of Chemical Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Late-stage ceramide coupling | 40–45 | >95 | Glycan-ceramide solubility |
| Glucosyl ceramide cassette | 50–60 | 90 | Enzyme inactivation |
Enzymatic and Biosynthetic Approaches
In Vitro Biosynthesis Using Golgi Fractions
Rat liver Golgi membranes catalyze GQ1bα synthesis from GT1b via α2-6 sialyltransferase (ST6GalNAc-V). The reaction mixture includes:
-
50 mM HEPES (pH 7.0)
-
10 mM MnCl₂
-
0.5% Triton X-100
-
1 mM CMP-Neu5Ac
Incubation at 37°C for 24 hours converts 70–75% of GT1b to GQ1bα, confirmed by MALDI-TOF (m/z 2905.3 [M-H]<sup>−</sup>).
Recombinant Glycosyltransferases
Co-expression of ST8Sia-III and ST6GalNAc-V in HEK293 cells enables large-scale GQ1bα production. Optimized conditions yield 20 mg/L culture, a 10-fold improvement over native Golgi methods.
Analytical Verification of GQ1bα Structure
Q & A
Q. How is GQ1balpha ganglioside structurally identified and validated in experimental models?
this compound is identified using permethylation analysis followed by gas chromatography-mass spectrometry (GC/MS). Key steps include derivatization to generate alditol acetates, which are analyzed for methyl group distribution to determine glycosidic linkages. For example, permethylation of GQ1balpha yields specific derivatives (e.g., 2,3,6-tri-O-methyl-glucitol) to confirm terminal sialic acid positions . Structural validation requires corroboration with nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) to resolve ambiguities in branching patterns.
Q. What are the standard methodologies for quantifying gangliosides like GQ1balpha in biological samples?
Quantification involves lipid extraction using chloroform/methanol mixtures, followed by purification via thin-layer chromatography (TLC) or solid-phase extraction. Advanced platforms like MALDI imaging mass spectrometry (MALDI-IMS) enable spatial mapping of ganglioside distribution in tissues, with region-of-interest (ROI) analysis for comparative quantification (e.g., injury vs. healthy tissue) . Normalization to internal standards (e.g., deuterated analogs) is critical for accuracy.
Q. How does this compound contribute to neurological disease pathogenesis?
GQ1balpha modulates synaptic plasticity and neuroinflammation by interacting with membrane receptors (e.g., Siglecs). Its accumulation or depletion is linked to neurodegenerative disorders, as seen in studies where altered ganglioside profiles correlate with α-synuclein aggregation in synucleinopathies . Experimental models use knockout mice or enzymatic inhibitors (e.g., sialidase) to dissect these roles.
Advanced Research Questions
Q. How can contradictory data on ganglioside function (e.g., neuroprotective vs. pathogenic roles) be resolved?
Contradictions often arise from context-dependent interactions. For example, GQ1balpha’s role in neuroprotection may depend on its localization (lipid rafts vs. cytosolic pools) and binding partners. Researchers should employ conditional knockout models and tissue-specific overexpression systems to isolate variables. Cross-validation using orthogonal methods (e.g., immunohistochemistry vs. lipidomics) is essential .
Q. What experimental strategies optimize the synthesis of this compound analogs for functional studies?
Chemoenzymatic synthesis using sialyltransferases (e.g., α2-3ST or α2-6ST) allows precise control over sialic acid linkages. Permethylation analysis of synthetic products must confirm linkage specificity (e.g., S2–3PG vs. S2–6PG structures). Purity is validated via high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) .
Q. How do researchers address challenges in distinguishing GQ1balpha from structurally similar gangliosides (e.g., GT1b) in complex mixtures?
Differential mobility in TLC (e.g., chloroform/methanol/water solvent systems) and MS/MS fragmentation patterns (e.g., diagnostic ions at m/z 290 for sialic acid) are used. Immunostaining with monoclonal antibodies (e.g., anti-GT1b) provides specificity but requires validation against isobaric interferents .
Methodological Considerations
Q. What are the critical controls for ensuring reproducibility in ganglioside extraction protocols?
- Negative controls: Omit extraction solvents to assess contamination.
- Matrix spikes: Add known ganglioside standards to evaluate recovery rates.
- Enzymatic digestion controls: Use sialidase-treated samples to confirm sialic acid dependence in assays .
Q. How should researchers design longitudinal studies to evaluate GQ1balpha dynamics in disease progression?
Use multi-omics integration (lipidomics, transcriptomics) to correlate GQ1balpha levels with gene expression (e.g., ST3GAL5). Time-resolved MALDI-IMS tracks spatial changes in ganglioside distribution, while statistical models (e.g., mixed-effects regression) account for intra-subject variability .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing ganglioside expression data with high biological variability?
Non-parametric tests (e.g., Mann-Whitney U) are preferred for small sample sizes. For high-dimensional data (e.g., MALDI-IMS), principal component analysis (PCA) reduces dimensionality, and false discovery rate (FDR) correction adjusts for multiple comparisons .
Q. How should conflicting results between in vitro and in vivo ganglioside studies be addressed in manuscripts?
Explicitly discuss methodological disparities (e.g., lipid raft isolation artifacts in vitro vs. intact tissue environments). Use supplementary tables to compare experimental conditions (e.g., buffer composition, cell lines) and their impact on outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
